molecular formula C16H23N3S B5857936 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione

1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione

Cat. No.: B5857936
M. Wt: 289.4 g/mol
InChI Key: WNJLMPOMDPDOPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione is a chemical compound with the molecular formula C₁₆H₂₃N₃S. It is a member of the triazinane family, characterized by a triazine ring structure with various substituents.

Properties

IUPAC Name

1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3S/c20-16-17-12-19(15-9-5-2-6-10-15)13-18(16)11-14-7-3-1-4-8-14/h1,3-4,7-8,15H,2,5-6,9-13H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJLMPOMDPDOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of benzylamine, cyclohexylamine, and carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired triazinane-2-thione compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. .

Scientific Research Applications

1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-5-cyclohexyl-1,3,5-triazinane-2-thione can be compared with other similar compounds, such as:

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